An In-depth Technical Guide to Cyclopenthiazide-d9
An In-depth Technical Guide to Cyclopenthiazide-d9
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopenthiazide-d9 is the deuterated analog of Cyclopenthiazide, a thiazide diuretic utilized in the management of hypertension and edema.[1] This technical guide provides a comprehensive overview of Cyclopenthiazide-d9, including its chemical properties, a generalized synthesis approach, and detailed analytical methodologies. The document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and metabolic studies. The inclusion of deuterated internal standards like Cyclopenthiazide-d9 is crucial for accurate bioanalytical quantification, minimizing matrix effects in LC-MS/MS assays.
Introduction
Cyclopenthiazide is a member of the thiazide class of diuretics, which act by inhibiting the sodium-chloride symporter in the distal convoluted tubule of the nephron.[1] This inhibition leads to increased excretion of sodium, chloride, and water, thereby reducing blood volume and blood pressure. Cyclopenthiazide-d9, as a stable isotopically labeled version, serves as an ideal internal standard for pharmacokinetic and metabolic studies of Cyclopenthiazide due to its chemical identity and distinct mass spectrometric signature.
Chemical and Physical Properties
The key chemical and physical properties of Cyclopenthiazide-d9 and its non-deuterated counterpart are summarized in the table below for easy comparison.
| Property | Cyclopenthiazide-d9 | Cyclopenthiazide |
| Chemical Name | 6-Chloro-3-(cyclopentylmethyl-d9)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide | 6-Chloro-3-(cyclopentylmethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide[2] |
| Molecular Formula | C₁₃H₉D₉ClN₃O₄S₂ | C₁₃H₁₈ClN₃O₄S₂[2] |
| Molecular Weight | 388.94 g/mol | 379.87 g/mol [2] |
| CAS Number | Not available | 742-20-1[2] |
| Appearance | White to off-white solid | White crystalline solid |
| Solubility | Soluble in methanol and DMSO | Soluble in methanol, sparingly soluble in water |
Synthesis and Purification
Generalized Synthesis Approach
A potential synthetic pathway is outlined below. This is a generalized scheme and would require optimization of reaction conditions.
Caption: Generalized synthesis of Cyclopenthiazide-d9.
Methodology:
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Preparation of Deuterated Cyclopentylmethyl Bromide: Commercially available or synthesized cyclopentyl-d9-methanol would be treated with a brominating agent, such as phosphorus tribromide (PBr₃), to yield cyclopentyl-d9-methyl bromide.
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Alkylation: The core benzothiadiazine structure, 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide, would be alkylated with the prepared cyclopentyl-d9-methyl bromide in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., dimethylformamide).
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Work-up and Isolation: The reaction mixture would be quenched, and the crude product extracted. The organic layer would be washed, dried, and the solvent evaporated to yield crude Cyclopenthiazide-d9.
Purification
Purification of the crude product is essential to achieve the high purity required for an analytical standard. A combination of recrystallization and preparative HPLC is recommended.
Recrystallization Protocol:
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Solvent Selection: The crude Cyclopenthiazide-d9 is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents). The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
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Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.
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Crystallization: The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
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Isolation and Drying: The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.
Preparative HPLC Protocol:
For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed.
| Parameter | Condition |
| Column | A suitable preparative reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm). |
| Mobile Phase | A gradient of acetonitrile and water, potentially with a modifier like formic acid for improved peak shape. |
| Flow Rate | Optimized for the specific column dimensions, typically in the range of 10-50 mL/min. |
| Detection | UV detection at a wavelength of maximum absorbance (e.g., around 270 nm for thiazides). |
| Fraction Collection | Fractions corresponding to the main peak of Cyclopenthiazide-d9 are collected. |
| Post-Purification | The collected fractions are combined, and the solvent is removed under reduced pressure to yield the purified product. |
Analytical Methodologies
HPLC-UV Method for Purity and Assay
A robust HPLC-UV method is essential for determining the purity and assay of Cyclopenthiazide-d9. The following is a general protocol that can be adapted and validated.
| Parameter | Condition |
| Column | Reverse-phase C18 column (e.g., 150 x 4.6 mm, 5 µm). |
| Mobile Phase | Isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate buffer pH 3.0) and an organic modifier (e.g., acetonitrile). |
| Flow Rate | 1.0 mL/min. |
| Injection Volume | 10 µL. |
| Column Temperature | Ambient or controlled at 25-30 °C. |
| Detection | UV at 270 nm. |
Method Validation (as per ICH Q2(R1) Guidelines):
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Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is often evaluated through forced degradation studies.
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Linearity: Demonstrated over a concentration range, typically with a correlation coefficient (r²) > 0.999.
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Accuracy: Determined by recovery studies at multiple concentration levels (e.g., 80%, 100%, 120% of the nominal concentration).
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Precision: Assessed at both repeatability (intra-day) and intermediate precision (inter-day) levels, with a relative standard deviation (RSD) of <2%.
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Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on signal-to-noise ratios or the standard deviation of the response and the slope of the calibration curve.
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Robustness: Evaluated by making small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate) and observing the effect on the results.
Forced Degradation Studies
Forced degradation studies are critical for establishing the stability-indicating nature of the analytical method.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24 hours. |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours. |
| Thermal Degradation | Solid drug substance at 105 °C for 48 hours. |
| Photolytic Degradation | Exposure to UV light (254 nm) and visible light for a specified duration. |
Samples from these studies are analyzed by the HPLC-UV method to ensure that degradation products are well-resolved from the parent peak.
Mechanism of Action of Thiazide Diuretics
The primary mechanism of action for Cyclopenthiazide and other thiazide diuretics is the inhibition of the Na⁺/Cl⁻ symporter located on the apical membrane of the distal convoluted tubule cells in the nephron.
Caption: Mechanism of action of Cyclopenthiazide.
This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubule leads to an osmotic increase in water excretion, resulting in diuresis.
Pharmacokinetics
While specific pharmacokinetic data for Cyclopenthiazide-d9 is not available, it is expected to have very similar pharmacokinetic properties to the non-deuterated form. The primary difference lies in its utility as an internal standard in pharmacokinetic studies of Cyclopenthiazide.
General Pharmacokinetic Parameters of Cyclopenthiazide:
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Absorption: Readily absorbed after oral administration.
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Metabolism: Information on the extent of metabolism is limited.
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Excretion: Primarily excreted in the urine.
Experimental Workflow for a Pharmacokinetic Study:
